molecular formula C4H8N2O3 B14007042 1-methoxy-N-methyl-2-nitroethenamine

1-methoxy-N-methyl-2-nitroethenamine

Cat. No.: B14007042
M. Wt: 132.12 g/mol
InChI Key: ISROKTUWQRVBQO-UHFFFAOYSA-N
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Description

1-Methoxy-N-methyl-2-nitroethenamine is an organic compound with the molecular formula C4H8N2O3 It is characterized by the presence of a methoxy group, a nitro group, and a methylamine group attached to an ethene backbone

Chemical Reactions Analysis

1-Methoxy-N-methyl-2-nitroethenamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-methoxy-N-methyl-2-nitroethenamine involves its interaction with various molecular targets. The nitro group acts as an electron-withdrawing group, making the ethene backbone a good Michael acceptor. This allows the compound to participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The methoxy and methylamine groups further modulate the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

1-Methoxy-N-methyl-2-nitroethenamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

1-methoxy-N-methyl-2-nitroethenamine

InChI

InChI=1S/C4H8N2O3/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3

InChI Key

ISROKTUWQRVBQO-UHFFFAOYSA-N

Canonical SMILES

CNC(=C[N+](=O)[O-])OC

Origin of Product

United States

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